5-(Trifluoromethyl)pyridazine-3-carboxylic acid
CAS No.: 1211535-95-3
Cat. No.: VC2890726
Molecular Formula: C6H3F3N2O2
Molecular Weight: 192.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211535-95-3 |
---|---|
Molecular Formula | C6H3F3N2O2 |
Molecular Weight | 192.1 g/mol |
IUPAC Name | 5-(trifluoromethyl)pyridazine-3-carboxylic acid |
Standard InChI | InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-4(5(12)13)11-10-2-3/h1-2H,(H,12,13) |
Standard InChI Key | OWVCAVCZOSBFBJ-UHFFFAOYSA-N |
SMILES | C1=C(C=NN=C1C(=O)O)C(F)(F)F |
Canonical SMILES | C1=C(C=NN=C1C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Basic Information
5-(Trifluoromethyl)pyridazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound belonging to the class of pyridazine derivatives. It is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2), with a trifluoromethyl substituent at position 5 and a carboxylic acid group at position 3 . The compound has been registered in chemical databases with the CAS number 1211535-95-3 .
Molecular Properties
The molecular properties of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₆H₃F₃N₂O₂ |
Molecular Weight | 192.09 g/mol |
IUPAC Name | 5-(Trifluoromethyl)pyridazine-3-carboxylic acid |
Alternative Names | 5-Trifluoromethyl-pyridazine-3-carboxylic acid |
CAS Number | 1211535-95-3 |
European Community (EC) Number | 891-791-9 |
The compound possesses a planar aromatic ring structure, with the trifluoromethyl group and carboxylic acid extending outward from the ring. The presence of two nitrogen atoms in the pyridazine ring significantly affects the electronic distribution, making the compound more electron-deficient compared to benzene derivatives .
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid typically involves multiple steps starting from commercially available precursors. Based on the synthetic routes described for related compounds, a common starting material is ethyl 3,3,3-trifluoropyruvate .
Specific Synthetic Routes
One potential synthetic pathway, extrapolated from the synthesis of related pyridazine derivatives, could involve the following steps:
-
Reaction of ethyl trifluoropyruvate with a suitable carbonyl compound in the presence of a catalyst to form an intermediate
-
Cyclization with hydrazine hydrate to form the pyridazine ring structure
-
Oxidation of substituents if necessary
-
Hydrolysis of ester groups to yield the target carboxylic acid
This synthetic methodology is supported by research on similar compounds as described in the search results. For instance, the synthesis of 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid involves the reaction of ethyl trifluoropyruvate with acetone in the presence of L-proline, followed by reaction with hydrazine hydrate and subsequent oxidation .
Key Reaction Conditions
The successful synthesis of trifluoromethylated pyridazine derivatives requires careful control of reaction conditions:
-
Temperature: Many reactions require specific temperature ranges to achieve selectivity
-
Solvents: DMF, dioxane, and acetic acid are commonly employed for different steps
-
Catalysts: L-proline for aldol-type reactions, and various transition metal catalysts for coupling reactions
-
Oxidizing agents: Potassium chromate with sulfuric acid has been used for oxidation steps
Chemical Reactivity
Functional Group Reactivity
5-(Trifluoromethyl)pyridazine-3-carboxylic acid possesses two primary reactive centers:
-
The carboxylic acid group: Capable of undergoing esterification, amidation, reduction, and decarboxylation reactions
-
The pyridazine ring: Electron-deficient due to the presence of two nitrogen atoms and the electron-withdrawing trifluoromethyl group, making it susceptible to nucleophilic substitution reactions, particularly at positions adjacent to the ring nitrogens
Notable Chemical Transformations
The compound can participate in various chemical transformations that are valuable for medicinal chemistry and drug development:
-
Esterification: The carboxylic acid can be converted to esters via Fischer esterification or other methods
-
Amidation: Direct reaction with amines to form amide derivatives, which is a common strategy for developing bioactive molecules
-
Nucleophilic substitution: Introduction of amino or other nucleophilic groups at reactive positions on the pyridazine ring
-
Coupling reactions: Palladium or nickel-catalyzed coupling reactions for introducing various substituents
These transformations are evidenced by the synthesis of related compounds described in the search results, such as the preparation of 3,6-disubstituted pyridazines with potential anticancer activity .
Structural Characteristics
Structural Implications for Activity
The structural features of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid contribute significantly to its potential applications:
-
The trifluoromethyl group: Enhances metabolic stability and lipophilicity, important factors in drug design
-
The pyridazine ring: Provides a scaffold for hydrogen bonding interactions with biological targets
-
The carboxylic acid group: Offers a point for derivatization and can participate in ionic or hydrogen-bonding interactions with target proteins
These structural characteristics make the compound valuable as a building block for medicinal chemistry applications.
Biological Activity and Applications
Medicinal Chemistry Applications
5-(Trifluoromethyl)pyridazine-3-carboxylic acid and its derivatives have potential applications in medicinal chemistry, particularly as building blocks for developing compounds with therapeutic properties. Related pyridazine derivatives have demonstrated anticancer activity, suggesting that compounds based on this scaffold may have significant pharmacological potential .
Structure-Activity Relationships
From the analysis of related compounds, several structure-activity relationships can be inferred:
-
The introduction of nitrogen-containing heterocycles (such as pyrrolidine or piperidine) at position 6 of the pyridazine ring can enhance biological activity, as seen in derivatives like 6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridazine-3-carboxylic acid
-
The trifluoromethyl group contributes to improved metabolic stability and membrane permeability, which are crucial pharmacokinetic properties for drug candidates
-
Modification of the carboxylic acid group to form amides or esters can fine-tune biological activity and pharmacokinetic properties
Related Compounds and Derivatives
Structural Analogues
Several structural analogues of 5-(Trifluoromethyl)pyridazine-3-carboxylic acid have been reported in the literature:
-
6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridazine-3-carboxylic acid: Contains an additional pyrrolidine substituent at position 6, which may enhance binding to biological targets
-
1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid: Features a piperidine ring connected to the pyridazine moiety, with potential applications in drug development
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: A related compound with a pyridine instead of a pyridazine core structure
Functional Derivatives
Various functional derivatives can be synthesized from 5-(Trifluoromethyl)pyridazine-3-carboxylic acid, including:
-
Esters: Such as ethyl 5-(trifluoromethyl)pyridazine-3-carboxylate, which can serve as intermediates in further synthetic transformations
-
Amides: Formed by reaction with primary or secondary amines, potentially enhancing binding to biological targets
-
Nucleophilic substitution products: Introduction of various groups at reactive positions on the pyridazine ring
The preparation of these derivatives typically involves standard organic chemistry procedures, such as esterification, amidation, and nucleophilic substitution reactions.
Analytical and Spectroscopic Properties
Chromatographic Behavior
The compound would be amenable to analysis by various chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when derivatized to improve volatility. Mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight of approximately 192 g/mol, with fragmentation patterns characterized by the loss of the carboxylic group and fluorine atoms.
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing more efficient and selective synthetic routes to 5-(Trifluoromethyl)pyridazine-3-carboxylic acid and its derivatives. This might include:
-
Green chemistry approaches with reduced environmental impact
-
One-pot synthetic methods to minimize the number of isolation and purification steps
-
Catalytic methods for the selective introduction of the trifluoromethyl group
Therapeutic Applications
Given the potential biological activity of pyridazine derivatives, future studies could explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume